molecular formula C21H22FN5O B6101527 5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine

5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine

Cat. No. B6101527
M. Wt: 379.4 g/mol
InChI Key: GGBVMTSEDKBNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine, also known as FPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FPT is a triazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it an attractive candidate for research in various fields.

Mechanism of Action

The exact mechanism of action of 5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine is not yet fully understood, but it is believed to interact with certain proteins and enzymes in the body. Some studies suggest that this compound may inhibit the activity of certain enzymes, while others suggest that it may bind to specific protein targets and induce conformational changes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor activity. It has also been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine in lab experiments is its high sensitivity and selectivity for certain proteins, making it a valuable tool for studying their structure and function. However, one limitation is that this compound can be difficult to synthesize and purify, which can limit its availability and increase the cost of experiments.

Future Directions

There are several potential future directions for research on 5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine. One area of interest is its potential use as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of new methods for synthesizing and purifying this compound, which could increase its availability and reduce the cost of experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other proteins and enzymes in the body.

Synthesis Methods

5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine can be synthesized using a variety of methods, including the reaction of 4-(2-phenoxyethyl)-1-piperazine with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate. This reaction produces the intermediate 5-(4-fluorophenyl)-3-(4-(2-phenoxyethyl)-1-piperazinyl)-1,2,4-oxadiazole, which can then be converted to this compound through a subsequent reaction with thionyl chloride.

Scientific Research Applications

5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine has been studied extensively for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of proteins and other biomolecules. This compound has been shown to exhibit high sensitivity and selectivity for certain proteins, making it a valuable tool for studying their structure and function.

properties

IUPAC Name

5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)piperazin-1-yl]-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c22-18-8-6-17(7-9-18)20-16-23-25-21(24-20)27-12-10-26(11-13-27)14-15-28-19-4-2-1-3-5-19/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBVMTSEDKBNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)C3=NC(=CN=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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